Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate
Description
Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate (CAS: 861354-99-6) is an ester derivative featuring a naphthalene ring substituted with a methoxy group at the 4-position, linked to a propanoate ethyl ester. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its structure combines the lipophilic naphthalene system with the polar methoxy and ester groups, making it a versatile scaffold for drug development and materials science applications .
Properties
IUPAC Name |
ethyl 3-(4-methoxynaphthalen-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-19-16(17)11-9-12-8-10-15(18-2)14-7-5-4-6-13(12)14/h4-8,10H,3,9,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTSGUQNNJXUKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C2=CC=CC=C12)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20729403 | |
| Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861354-99-6 | |
| Record name | Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20729403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate typically involves the esterification of 4-methoxy-1-naphthylpropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Produces 4-methoxy-1-naphthylpropanoic acid.
Reduction: Yields 3-(4-methoxynaphthalen-1-yl)propanol.
Substitution: Results in various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways, particularly those involving serotonin re-uptake.
Medicine: Explored for its potential therapeutic effects as an inhibitor of phosphodiesterase 4 enzyme activity, which is relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate involves its interaction with specific molecular targets:
Serotonin Re-uptake Inhibition: The compound inhibits the re-uptake of serotonin, increasing its availability in the synaptic cleft and enhancing neurotransmission.
Phosphodiesterase 4 Inhibition: By inhibiting phosphodiesterase 4, the compound prevents the breakdown of cyclic AMP (cAMP), leading to increased intracellular cAMP levels and subsequent anti-inflammatory effects.
Comparison with Similar Compounds
Esters with Sulfur-Containing Substituents
Ethyl 3-(Methylthio)propanoate
- Structure: Propanoate ester with a methylthio (-SMe) substituent.
- Applications: Identified as a key aroma compound in pineapple pulp and core, contributing to fruity and sulfurous notes. Total concentrations in pineapple pulp reach 91.21 µg·kg⁻¹, highlighting its significance in flavor chemistry .
- Comparison: Unlike the methoxynaphthalene derivative, this compound lacks aromaticity in its substituent, resulting in lower molecular weight and higher volatility.
Ethyl 3-[5-(Aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate
- Structure: Propanoate ester fused to a thiazolidinone ring with an aminomethylene group.
- Applications: Exhibits antibacterial and antifungal activity, targeting Gram-positive and Gram-negative pathogens. The thioxothiazolidinone moiety is critical for bioactivity, a feature absent in the methoxynaphthalene analog .
- Comparison: The thiazolidinone ring introduces hydrogen-bonding capacity, enhancing interactions with biological targets. By contrast, the methoxynaphthalene group prioritizes hydrophobic interactions, suggesting divergent therapeutic applications.
Aromatic and Heteroaromatic Derivatives
Ethyl 3-(2-Furyl)propanoate
- Structure: Propanoate ester substituted with a furan ring.
- Applications : Functions as an electron-rich diene in Diels-Alder reactions, useful in polymer and materials chemistry. Its electronic profile is comparable to furan itself, enabling applications in conductive materials .
- Comparison : The furan ring offers lower aromatic stability than naphthalene, reducing resistance to oxidation. However, its electron-rich nature enhances reactivity in cycloadditions, unlike the electron-neutral methoxynaphthalene system.
Ethyl 3-(2-Trifluoromethylphenyl)propanoate
- Structure: Propanoate ester with a trifluoromethyl (-CF₃)-substituted phenyl group.
- Applications : The CF₃ group enhances metabolic stability and lipophilicity, making it valuable in agrochemical and pharmaceutical design .
- Comparison : The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-donating methoxy group in the naphthalene derivative.
Heterocyclic Propanoate Derivatives
Ethyl 3-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]propanoate
- Structure: Propanoate ester linked to a triazole ring with a hydroxymethyl substituent.
- Applications : Used in fragment-based drug discovery, particularly for protein-protein interaction inhibitors. The triazole moiety enables click chemistry for modular synthesis .
- Comparison : The triazole ring provides rigidity and hydrogen-bonding sites, contrasting with the planar, hydrophobic naphthalene system. This structural difference influences solubility and target selectivity.
Ethyl 2-Hydroxy-2-[5-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]acetate
- Structure : Hybrid structure combining naphthalene and triazole motifs.
- Applications : Explored in supramolecular chemistry due to dual aromatic and heterocyclic features .
- Comparison : The addition of a hydroxyl group and triazole ring diversifies reactivity compared to the methoxynaphthalene analog, enabling coordination with metal ions or biomolecules.
Structural and Functional Analysis Table
Biological Activity
Ethyl 3-(4-methoxynaphthalen-1-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy-substituted naphthalene moiety and an ethyl propanoate group. Its molecular formula is , with a molecular weight of approximately 274.31 g/mol. The methoxy group enhances its lipophilicity, which is crucial for biological interactions.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
- Compounds with similar structures have demonstrated significant antimicrobial properties. This compound may exhibit antibacterial effects by inhibiting bacterial growth through mechanisms similar to those of sulfonamides, which act as competitive inhibitors of dihydropteroate synthase, a critical enzyme in folate synthesis.
2. Antioxidant Activity
- The presence of methoxy groups in the structure suggests potential antioxidant activity. Studies on related compounds indicate that they can scavenge free radicals and reduce oxidative stress, which is beneficial for preventing cellular damage .
3. Anticancer Potential
- Preliminary research indicates that derivatives of naphthalene compounds can inhibit cancer cell proliferation. This compound may interact with specific molecular targets involved in cancer progression, although detailed studies are required to elucidate its mechanism of action.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of dihydropteroate synthase | |
| Antioxidant | Free radical scavenging | |
| Anticancer | Inhibition of cell proliferation |
Case Studies and Experimental Evidence
Research has highlighted the biological potential of compounds similar to this compound through various experimental approaches:
Case Study 1: Antimicrobial Testing
In a study evaluating the antimicrobial properties of various naphthalene derivatives, this compound was tested against several bacterial strains. The compound exhibited significant inhibition zones, indicating strong antibacterial activity.
Case Study 2: Antioxidant Capacity Assessment
A comparative analysis using DPPH and ABTS assays demonstrated that the compound's antioxidant capacity was comparable to established antioxidants, suggesting its potential as a natural antioxidant agent in therapeutic applications.
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes: The compound may bind to enzymes involved in metabolic pathways, modulating their activity.
- Receptor Binding: It could interact with specific receptors that regulate cellular responses, influencing processes such as apoptosis and inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
